4-[(2-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a fluorophenyl group and a piperidine-1-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenylmethyl intermediate through a halogenation reaction.
Coupling with Piperidine: The intermediate is then coupled with piperidine under controlled conditions to form the piperidine-1-carbonyl derivative.
Cyclization to Morpholine: The final step involves cyclization to form the morpholine ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(2-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluorophenyl)piperidine
- 1-(2-Fluorophenyl)piperazine
- 4-Benzylpiperidine
Comparison
Compared to similar compounds, 4-[(2-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to its combined morpholine and piperidine structure, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C17H23FN2O2 |
---|---|
Molecular Weight |
306.37 g/mol |
IUPAC Name |
[4-[(2-fluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H23FN2O2/c18-15-7-3-2-6-14(15)12-19-10-11-22-16(13-19)17(21)20-8-4-1-5-9-20/h2-3,6-7,16H,1,4-5,8-13H2 |
InChI Key |
FDEFFSUDDLLKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.